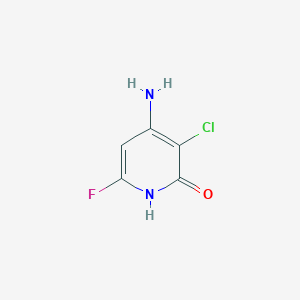

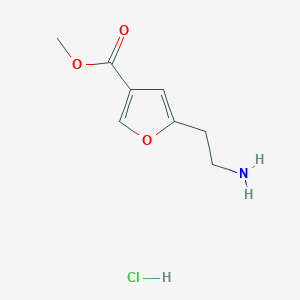

![molecular formula C17H14ClN3O4 B2648808 5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941992-66-1](/img/structure/B2648808.png)

5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is a synthetic intermediate . It can be used as a reagent to synthesize benzamide derivatives as histone deacetylase inhibitors .

Synthesis Analysis

The synthesis of similar compounds involves the use of 2,4-dichloronitrobenzene and liquid ammonia in a magnetic stirring autoclave . The reaction is carried out at a controlled temperature and pressure . It can also be synthesized from 5-chloropyridin-2-amine .Applications De Recherche Scientifique

Synthesis and Antioxidant Activity

A study explored the synthesis of novel derivatives containing various substituents, including chloro, hydroxyl, nitro, and amino groups, demonstrating significant antioxidant activity. Some of these compounds showed higher antioxidant activity than ascorbic acid, indicating their potential as effective antioxidants (Tumosienė et al., 2019).

Cytotoxicity Against Cancer Cells

Another line of research focused on the synthesis of compounds starting from 5-chloro-2-nitrobenzoic acid, leading to the creation of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones. These compounds were tested for their cytotoxicity against various cancer cell lines, including leukemia, hepatoma, and lung carcinoma cells, revealing significant cytotoxic effects (Hour et al., 2007).

Development of Antimicrobial Compounds

Research into the synthesis of new derivatives has also shown potential in the development of antimicrobial compounds. One study synthesized novel derivatives and evaluated them for in vitro anti-tubercular activity against Mycobacterium tuberculosis, with most compounds showing promising activity (Nimbalkar et al., 2018).

Antidepressant and Nootropic Agents

The synthesis and pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and their derivatives were described, with compounds exhibiting high antidepressant and nootropic activity. This highlights the potential of these compounds for therapeutic use in central nervous system disorders (Thomas et al., 2016).

Synthesis of Soluble Polyamides

A study on the synthesis of new polyamides derived from a compound involving chloro and nitro groups demonstrated improved solubility and thermal stability, indicating their utility in various industrial applications (Liaw et al., 2002).

Propriétés

IUPAC Name |

5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4/c18-11-3-8-15(21(24)25)14(10-11)17(23)19-12-4-6-13(7-5-12)20-9-1-2-16(20)22/h3-8,10H,1-2,9H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFNZSSUXUKFBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

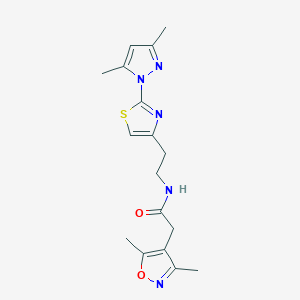

![N-(1-Cyanocyclohexyl)-2-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl-methylamino]acetamide](/img/structure/B2648725.png)

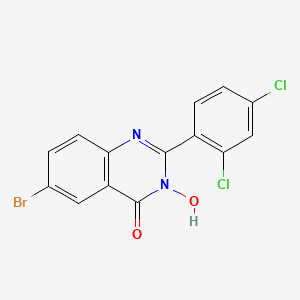

![7-(4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}phenoxy)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2648732.png)

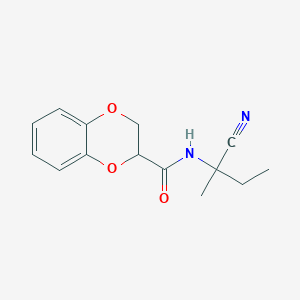

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2648734.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2648736.png)

![N-(4-ethylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2648740.png)

![Tert-butyl 2-((2-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2648746.png)

![2-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B2648747.png)

![(2E)-2-[[(4-methoxyphenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2648748.png)